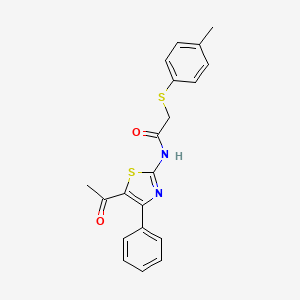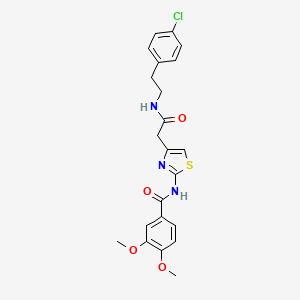
2-Methoxy-2-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methoxy group and a methyl group attached to the butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-2-methylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methoxy-2-methylbutanol. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents or hydride donors.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Nucleophilic Addition: Grignard reagents, hydride donors, inert atmosphere.
Major Products Formed:
Oxidation: 2-Methoxy-2-methylbutanoic acid.
Reduction: 2-Methoxy-2-methylbutanol.
Nucleophilic Addition: Various alcohols or secondary products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying aldehyde reactivity in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-methylbutanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing biological pathways and processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanal: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
2-Methoxybutanal: Lacks the additional methyl group, resulting in distinct chemical properties.
2-Methyl-2-butanol: The alcohol counterpart of 2-Methoxy-2-methylbutanal, with different reactivity due to the presence of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which impart specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-methoxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQZRAXJBWYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2985221.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)


![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)


![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)

![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
